molecular formula C18H16FN3O3 B13936370 Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate CAS No. 181997-39-7

Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate

Cat. No.: B13936370
CAS No.: 181997-39-7
M. Wt: 341.3 g/mol
InChI Key: WKXHTWOOAGMLHQ-UHFFFAOYSA-N
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Description

Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate is a synthetic organic compound that features a benzyl carbamate group attached to a fluorinated phenyl ring, which is further substituted with a hydroxymethyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl intermediate. This intermediate is then reacted with benzyl chloroformate under basic conditions to form the final carbamate product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [3-fluoro-4-(4-methyl-pyrazol-1-yl)-phenyl]-carbamate
  • Benzyl [3-chloro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate
  • Benzyl [3-fluoro-4-(4-hydroxymethyl-imidazol-1-yl)-phenyl]-carbamate

Uniqueness

Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate is unique due to the presence of the fluorine atom on the phenyl ring and the hydroxymethyl-pyrazolyl moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

181997-39-7

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

benzyl N-[3-fluoro-4-[4-(hydroxymethyl)pyrazol-1-yl]phenyl]carbamate

InChI

InChI=1S/C18H16FN3O3/c19-16-8-15(6-7-17(16)22-10-14(11-23)9-20-22)21-18(24)25-12-13-4-2-1-3-5-13/h1-10,23H,11-12H2,(H,21,24)

InChI Key

WKXHTWOOAGMLHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)N3C=C(C=N3)CO)F

Origin of Product

United States

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